2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one

Medicinal Chemistry GPCR Targeting Structure-Activity Relationship

2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one is a synthetic piperazine derivative bearing a 4-chlorophenylacetyl moiety linked to a 3-methylpiperazine ring. It is primarily utilized as a research chemical building block in medicinal chemistry and chemical biology.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74
CAS No. 1240581-61-6
Cat. No. B2417932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one
CAS1240581-61-6
Molecular FormulaC13H17ClN2O
Molecular Weight252.74
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H17ClN2O/c1-10-9-16(7-6-15-10)13(17)8-11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3
InChIKeyVTTPEZQPSQRZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one (CAS 1240581-61-6): Structural Identity and Procurement Baseline


2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one is a synthetic piperazine derivative bearing a 4-chlorophenylacetyl moiety linked to a 3-methylpiperazine ring. It is primarily utilized as a research chemical building block in medicinal chemistry and chemical biology . The compound has a molecular formula of C13H17ClN2O, a molecular weight of 252.74 g/mol, and a Computed LogP of 1.7, indicating moderate lipophilicity [1]. Commercially, it is available at typical purities of 95–98% .

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one: The Criticality of Methyl Position


Piperazine-based ethanones are a common scaffold, but minor structural variations profoundly impact target engagement and selectivity. The 3-methyl substitution on the piperazine ring introduces a chiral center and alters the spatial orientation of the pharmacophore relative to the 4-methyl or unsubstituted analogs. This stereoelectronic differentiation directly influences binding pocket complementarity in targets such as GPCRs and serine proteases, making generic replacement with 4-methylpiperazine or des-methylpiperazine ethanones unreliable without explicit comparative pharmacological data [1][2]. The quantitative evidence below delineates where this compound is distinct.

Quantitative Evidence Guide: 2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one vs. Closest Analogs


Regioisomeric Differentiation: 3-Methyl vs. 4-Methyl Piperazine Impact on Predicted Binding Conformation

The compound possesses a 3-methyl substituent on the piperazine ring, creating a stereogenic center. In contrast, the closest commercial analog, 1-[(4-chlorophenyl)acetyl]-4-methylpiperazine, lacks a chiral center and projects the methyl group in a symmetrical, distal orientation. Computational conformational analysis indicates that the 3-methyl group restricts the piperazine ring flip and biases the N-arylacetyl moiety into a distinct low-energy conformer, potentially altering the vector of the 4-chlorophenyl group by approximately 60° compared to the 4-methyl analog [1]. This difference is critical for targets with sterically demanding binding pockets.

Medicinal Chemistry GPCR Targeting Structure-Activity Relationship

Purity Benchmarking: 98% HPLC Purity Enables Direct Use in Fragment-Based Screening

The target compound is commercially available at a specified purity of 98% (HPLC) . This exceeds the typical 95% purity specification reported for the unsubstituted piperazine analog 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone . Higher initial purity reduces the risk of confounding bioactivity from impurities and minimizes the need for re-purification prior to sensitive biophysical assays (e.g., SPR, ITC) where even minor contaminants can compromise data integrity.

Fragment-Based Drug Discovery Chemical Biology High-Throughput Screening

Chiral Scaffold Utility: Access to Enantiopure Building Blocks for Stereospecific Target Engagement

The 3-methylpiperazine moiety is an established chiral scaffold in medicinal chemistry, with the (R)- and (S)-enantiomers often exhibiting divergent pharmacology [1]. Unlike the achiral 4-methylpiperazine ethanone, 2-(4-chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one can be resolved into its enantiomers, providing a platform for stereospecific functionalization. This is particularly relevant for targets such as serotonin receptors (5-HT2C) where methyl substitution position and absolute configuration critically modulate agonist/antagonist behavior [2].

Asymmetric Synthesis Chiral Pool Enantioselective Catalysis

Physicochemical Property Space: Computed LogP and Topological PSA Comparison Enables Rational Library Design

The compound exhibits a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 32.3 Ų. The unsubstituted piperazine analog has a TPSA of 32.3 Ų but a lower XLogP3 of approximately 1.2, while the 4-methyl analog shares the same TPSA and a similar XLogP3 of 1.7. The identical TPSA across the series indicates that the 3-methyl substitution does not alter hydrogen-bonding capacity, but the regioisomeric difference in LogP relative to the des-methyl analog provides a distinct lipophilicity profile. This allows for tuning of passive permeability and metabolic stability without changing the core hydrogen-bonding pharmacophore [1].

Physicochemical Profiling Medicinal Chemistry Design Lead Optimization

Optimal Application Scenarios for 2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one Based on Quantitative Differentiation


Stereospecific GPCR Agonist/Antagonist Lead Optimization

Programs targeting dopamine D3, serotonin 5-HT2C, or other amine-binding GPCRs can procure this compound to explore the impact of a chiral 3-methylpiperazine pharmacophore. The superior 98% purity supports direct use in radioligand binding assays, and the availability of enantiomeric resolution pathways enables separate evaluation of (R)- and (S)-enantiomers for target selectivity [1].

Fragment-Based Screening Libraries Requiring High Initial Purity

The 98% HPLC purity specification makes this compound suitable for direct incorporation into fragment screening collections without pre-purification, reducing operational overhead. The defined physicochemical profile (LogP 1.7, TPSA 32.3 Ų) positions it favorably for CNS-targeted fragment libraries [2].

Cysteine Protease Inhibitor Scaffold Development

Given the precedent for 3-methylpiperazine-containing cathepsin K inhibitors [3], this ethanone building block can serve as a starting point for structure-based optimization, where the 3-methyl group is hypothesized to fill a hydrophobic sub-pocket distinct from that occupied by 4-methyl analogs.

Chemical Biology Tool Compound Synthesis

Researchers requiring a biotinylated or fluorescent probe based on a piperazine core can utilize this compound's 3-methyl group as a steric handle to modulate target engagement, with the confidence that the scaffold's computed properties are well-characterized and reproducible [2].

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.